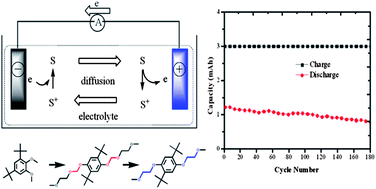Molecular engineering towards safer lithium-ion batteries: a highly stable and compatible redox shuttle for overcharge protection†
Energy & Environmental Science Pub Date: 2012-05-31 DOI: 10.1039/C2EE21977H
Abstract
Overcharge abuse is one of the most common and dangerous safety issues with state-of-the-art lithium-ion batteries. Thus, incorporation of overcharge prevention into the lithium-ion battery pack is key to its practical application. Redox shuttle molecules that can be reversibly oxidized and reduced at specific potentials (redox potential) provide an effective and economic method to prevent overcharge abuse for lithium-ion batteries. We have developed a novel oligo(ethylene glycol)-functionalized redox shuttle, 2,5-di-tert-butyl-1,4-bis(2-methoxyethoxy)benzene (DBBB), that is not only capable of providing efficient and long-lasting overcharge protection to lithium-ion batteries (capable of withstanding over 180 cycles of 100% overcharge at the C/2 rate), but is also compatible with the state-of-the-art lithium-ion cell system. Density functional theory calculations provided an understanding of the stability properties of this new redox shuttle.


Recommended Literature
- [1] MCD spectroscopy of hexanuclear Mn(iii) salicylaldoxime single-molecule magnets
- [2] A Langmuir-like desorption model for reflecting the inhomogeneous pore structure of coal and its experimental verification
- [3] Characterization of thin films of the solid electrolyte LixMg1−2xAl2+xO4 (x = 0, 0.05, 0.15, 0.25)†
- [4] Synthesis of Al4C3 nanowalls viathermal evaporation and potential application in vacuum microelectronic devices as cold electron emitters
- [5] Contents list
- [6] Contents pages
- [7] The Core Diseasome†‡
- [8] Synthesis, photophysical and nonlinear optical properties of a series of ball-type phthalocyanines in solution and thin films†
- [9] Correction: Lipid composition modulates the intestine digestion rate and serum lipid status of different edible oils: a combination of in vitro and in vivo studies
- [10] The effect of hydrophile-lipophile of water-soluble poly(ethylene glycol)-poly(lactic acid) diblock copolymers on the stability of microscopic emulsion films and nanoemulsions

Journal Name:Energy & Environmental Science
Research Products
-
CAS no.: 11100-24-6
-
CAS no.: 1467-16-9









